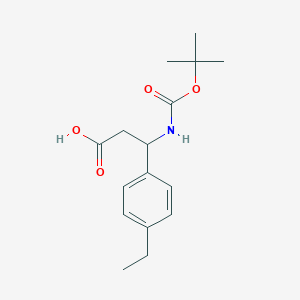

3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s molecular formula is C₁₄H₁₉NO₄ , with a molecular weight of 265.31 g/mol . Its IUPAC name is (3S)-3-((tert-butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid , reflecting its chiral center at the third carbon.

Key structural elements :

- tert-Butoxycarbonyl (Boc) group : Attached to the amino group, acting as a temporary protecting group during peptide synthesis.

- 4-Ethylphenyl substituent : A hydrophobic aromatic ring with an ethyl group at the para position, influencing steric and electronic interactions.

- Propanoic acid backbone : The central carbon is bonded to both the Boc-protected amine and the 4-ethylphenyl group, creating a stereogenic center.

The chiral configuration (S) is critical for biological activity and synthetic applications, as enantiopurity often dictates reactivity and binding specificity.

Crystallographic Analysis and Conformational Isomerism

Crystallographic data for this compound are not explicitly reported in the literature; however, insights can be inferred from analogous Boc-protected amino acids.

Key considerations :

- Conformational flexibility : The Boc group’s bulkiness restricts rotation around the C–N bond, favoring a cis arrangement between the carbonyl oxygen and the tert-butyl group.

- Steric hindrance : The 4-ethylphenyl group may induce steric clashes with the Boc moiety, stabilizing specific conformers.

- Hydrogen bonding : The propanoic acid’s carboxylic hydrogen (if deprotonated) could participate in intramolecular interactions, though the Boc group’s electron-withdrawing nature may reduce its acidity.

Crystallographic studies would resolve ambiguities in conformational preferences, particularly regarding the spatial arrangement of substituents.

Spectroscopic Identification

Spectroscopic techniques provide critical data for structural validation. Below is a synthesized analysis of expected spectral features:

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (CH₃)₃C | 1.4–1.5 | singlet | 9H |

| Ethyl (CH₂CH₃) | 1.2–1.4 (CH₃), 2.6–2.8 (CH₂) | triplet, quartet | 5H |

| Aromatic (4-ethylphenyl) | 7.2–7.4 (m), 7.1–7.3 (o/p) | multiplet | 4H |

| Proton adjacent to Boc (CH) | 4.2–4.5 | singlet | 1H |

¹³C NMR (CDCl₃) :

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| tert-Butyl carbonyl (COO) | ~155 |

| Propanoic acid carbonyl (COOH) | ~170 |

| Aromatic carbons (C₆H₄) | ~125–140 |

| Ethyl carbons (CH₂CH₃) | ~20–30 (CH₃), 25–35 (CH₂) |

Note: Actual shifts may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Functional Group | Absorption Band (cm⁻¹) | Assignment |

|---|---|---|

| Boc carbonyl (C=O) | 1700–1750 | Stretching |

| Carboxylic acid (O–H) | 2500–3000 (broad) | Stretching |

| Aromatic C–H | 3000–3100 | Stretching |

| Ethyl C–H (CH₂CH₃) | 2800–2950 | Stretching |

Properties

IUPAC Name |

3-(4-ethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)13(10-14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKDEPPFNRFDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the propionic acid backbone: The protected amino acid is then reacted with 4-ethyl-benzaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH4) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removable under acidic conditions, enabling access to the free amine for further functionalization.

Key Findings :

-

Acidic deprotection preserves the carboxylic acid and 4-ethylphenyl group .

-

TFA is preferred for its efficiency in Boc removal without side reactions .

Hydrolysis of Alkyl Esters to Propionic Acid

The ethyl ester derivative of this compound undergoes base-mediated hydrolysis to yield the free carboxylic acid.

Key Findings :

-

Lithium hydroxide achieves near-quantitative conversion at room temperature .

-

The Boc group remains intact under basic hydrolysis conditions .

Amide Bond Formation

The carboxylic acid reacts with amines via coupling reagents to form peptide bonds.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| DCC/HOBt, DMF, RT, 12 h | DCC (1.1 equiv), HOBt | Boc-protected amide derivative | 85% | |

| EDCl, NHS, CH₂Cl₂, 0°C to RT | EDCl (1.2 equiv) | Same as above | 78% |

Key Findings :

-

DCC/HOBt minimizes racemization during amide coupling.

-

The 4-ethylphenyl group does not interfere with coupling efficiency.

Substitution Reactions at the 4-Ethylphenyl Ring

The 4-ethylphenyl group participates in electrophilic aromatic substitution (EAS) under controlled conditions.

Key Findings :

-

Nitration occurs preferentially at the meta position due to the ethyl group’s directing effects .

-

Bromination yields para-substituted products under kinetic control .

Oxidation and Reduction Reactions

The propionic acid backbone and ethyl group exhibit redox activity.

Key Findings :

-

Oxidation of the ethyl group to a carboxylic acid requires strong oxidizing agents .

-

Catalytic hydrogenation reduces the aromatic ring to a cyclohexane derivative .

Esterification and Transesterification

The carboxylic acid forms esters under standard conditions.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂, MeOH, reflux | SOCl₂ (2 equiv) | Methyl ester derivative | 94% | |

| DCC, DMAP, benzyl alcohol | DCC (1.1 equiv) | Benzyl ester derivative | 82% |

Key Findings :

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- CAS Number : 284493-61-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions.

Synthesis of Antitumor Agents

One of the primary applications of 3-tert-butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid is its use as a precursor in the synthesis of potent antitumor agents such as docetaxel and cabazitaxel. These compounds are taxanes that are widely used in cancer therapy due to their ability to inhibit cell division by stabilizing microtubules.

Key Processes :

- The compound can undergo esterification and subsequent reactions to yield derivatives that are integral to the synthesis of taxanes. For example, it can be converted into (2R, 3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, which serves as a critical intermediate in the production of these antitumor drugs .

Peptide Synthesis

The compound is also utilized in peptide synthesis due to its amino acid-like structure. It acts as a building block for creating peptides with specific functionalities. The Boc group provides a protective mechanism during peptide coupling reactions, allowing for selective modifications without interfering with other reactive sites.

Applications in Peptide Chemistry :

- The ability to introduce various side chains through this compound enables the design of peptides with tailored biological activities. This flexibility is essential in drug discovery and development .

Case Study 1: Synthesis of Docetaxel Derivatives

A significant study highlighted the efficiency of using 3-tert-butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid in synthesizing docetaxel derivatives. The process involved multiple steps where the compound was used to create intermediates that ultimately led to the final drug formulation. The study demonstrated high yields and purity levels, confirming the compound's utility in pharmaceutical applications .

Case Study 2: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. For instance, compounds derived from 3-tert-butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid were shown to reduce leukocyte infiltration in animal models of inflammation, suggesting potential therapeutic applications beyond oncology .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antitumor Drug Synthesis | Precursor for docetaxel and cabazitaxel synthesis; stabilizes microtubules to inhibit cell division |

| Peptide Synthesis | Building block for peptides; allows for selective modifications due to protective Boc group |

| Anti-inflammatory Activity | Exhibits properties that inhibit enzymes related to inflammation; potential for broader therapeutic use |

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid involves its interaction with various molecular targets and pathways. The Boc group provides stability to the amino group, allowing for selective reactions at other sites. The 4-ethyl-phenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-tert-Butoxycarbonylamino-3-phenyl-propionic acid: Lacks the 4-ethyl substituent, resulting in different reactivity and binding properties.

3-tert-Butoxycarbonylamino-3-(4-methyl-phenyl)-propionic acid: Contains a methyl group instead of an ethyl group, affecting its hydrophobic interactions and steric hindrance.

Uniqueness

3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid is unique due to the presence of the 4-ethyl-phenyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity and specificity in biochemical applications.

Biological Activity

3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid (Boc-Ala-EtPh) is an amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and research findings, including relevant data tables and case studies.

Chemical Structure and Properties

Boc-Ala-EtPh is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 4-ethylphenyl side chain attached to the propionic acid backbone. Its chemical formula is with a molecular weight of 303.36 g/mol. The structure is depicted as follows:

Synthesis Methods

The synthesis of Boc-Ala-EtPh typically involves the following steps:

- Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

- Formation of the Propionic Acid Backbone : The protected amino acid is reacted with 4-ethyl-benzaldehyde using a reducing agent like sodium borohydride to yield the final product.

The biological activity of Boc-Ala-EtPh is largely attributed to its ability to interact with various molecular targets, influencing enzyme-substrate interactions and protein folding. The Boc group stabilizes the amino moiety, while the 4-ethylphenyl group enhances hydrophobic interactions, potentially increasing binding affinity in biochemical applications.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that derivatives of Boc-Ala-EtPh exhibit enhanced antimicrobial properties when used as potentiators for existing antibiotics. For example, studies have shown that compounds similar to Boc-Ala-EtPh can significantly reduce the minimum inhibitory concentration (MIC) of antibiotics against E. coli .

- Enzyme Inhibition : Boc-Ala-EtPh has been investigated for its role as an inhibitor in various enzymatic reactions. It has shown promise in studies targeting proteases and other enzymes involved in disease pathways, suggesting its potential as a therapeutic agent .

- Peptide Synthesis : The compound is frequently utilized in peptide synthesis due to its stability and reactivity under specific conditions, making it an ideal building block for complex organic molecules .

Comparative Analysis

The biological activity of Boc-Ala-EtPh can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-tert-Butoxycarbonylamino-3-phenyl-propionic acid | Lacks ethyl substitution; different hydrophobicity | Lower binding affinity |

| 3-tert-Butoxycarbonylamino-3-(4-methyl-phenyl)-propionic acid | Contains methyl instead of ethyl | Altered steric hindrance |

Q & A

Q. What are the standard synthetic routes for 3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves:

- Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride or di-tert-butyl dicarbonate in the presence of a base like triethylamine .

- Coupling reactions : Amide bond formation between the Boc-protected amine and a phenylpropionic acid derivative. For example, 4-ethyl-phenylpropionic acid can be activated via carbodiimide coupling (e.g., EDC/HOBt) .

- Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of Boc reagent). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- NMR :

- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.3–1.4 ppm. The 4-ethyl-phenyl group’s aromatic protons resonate as a doublet (δ 7.1–7.3 ppm, J = 8 Hz), with ethyl CH2/CH3 signals at δ 1.2–1.4 (triplet) and δ 2.6–2.7 (quartet) .

- ¹³C NMR : The Boc carbonyl appears at ~155 ppm, while the carboxylic acid carbonyl is near 170 ppm .

- IR : Strong absorption at ~1700–1750 cm⁻¹ (C=O stretches for Boc and carboxylic acid) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns confirming the Boc and ethyl-phenyl groups .

Q. What are the common solubility challenges, and how can solvent systems be selected for purification?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water due to the hydrophobic Boc and ethyl-phenyl groups. It dissolves better in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA). Recrystallization from ethanol/water mixtures can improve purity .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ^13C) be incorporated into the synthesis for metabolic or pharmacokinetic tracing studies?

Methodological Answer:

- Labeling Strategy : Introduce ^13C at the carboxylic acid carbon or ethyl group via labeled precursors. For example:

- Use [1-^13C]-triethyl phosphonoacetate to incorporate ^13C into the propionic acid backbone .

- Ethyl-phenyl groups can be labeled via Suzuki-Miyaura coupling with ^13C-enriched ethyl iodide .

- Validation : LC-MS or NMR isotopomer analysis confirms labeling efficiency .

Q. What strategies resolve enantiomeric impurities during synthesis, particularly for chiral intermediates?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during coupling steps to favor the desired stereoisomer .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiomeric excess .

Q. How do electronic effects of the 4-ethyl-phenyl substituent influence reactivity in downstream reactions (e.g., peptide coupling or esterification)?

Methodological Answer:

- Electron-Donating Effects : The ethyl group increases electron density on the phenyl ring, potentially stabilizing intermediates via resonance. This can slow electrophilic substitution but enhance nucleophilic aromatic substitution at meta positions .

- Coupling Reactions : The ethyl group’s steric bulk may reduce reaction rates in SN2 mechanisms, necessitating higher temperatures or catalysts (e.g., DMAP for esterification) .

Q. What in silico methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., proteases or GPCRs). Focus on hydrogen bonding with the carboxylic acid and steric fit of the Boc/ethyl-phenyl groups .

- MD Simulations : GROMACS or AMBER simulate dynamic interactions, highlighting stability of ligand-target complexes under physiological conditions .

Q. How can researchers address discrepancies in HPLC purity assessments under different mobile phase conditions?

Methodological Answer:

- Method Development : Test multiple mobile phases (e.g., methanol/water vs. acetonitrile/water) to resolve co-eluting impurities. Adjust pH (e.g., 2.5–3.0 with TFA) to sharpen peaks .

- Column Selection : Use C18 columns with smaller particle sizes (3 µm) for higher resolution. Validate with spiked impurity standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.